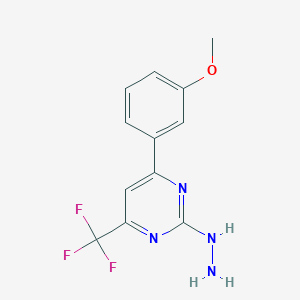
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using various methods and has been shown to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents. Moreover, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. One direction is to further investigate its mechanism of action and identify its specific targets in various biological processes. Another direction is to synthesize and test its analogs with potential biological activities. Moreover, it can be used in the synthesis of metal complexes for catalytic and biological applications. Furthermore, it can be used as a precursor in the synthesis of other pyrimidine derivatives with potential biological activities.
Conclusion:
In conclusion, 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has potential applications in scientific research. It is synthesized using various methods and has been shown to exhibit a wide range of biochemical and physiological effects. Its mechanism of action is not fully understood, and further research is needed to identify its specific targets in various biological processes. Despite its potential advantages, it also has limitations that need to be considered when using it in lab experiments. Finally, there are several future directions for the research on this compound, which can lead to the discovery of new biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has been widely used in scientific research due to its potential applications in various fields. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. Moreover, it has been used as a precursor in the synthesis of other pyrimidine derivatives with potential biological activities.
Propiedades
IUPAC Name |
[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-20-8-4-2-3-7(5-8)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZKOHMBDFSMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178982 | |
| Record name | 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
861440-89-3 | |
| Record name | 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861440-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



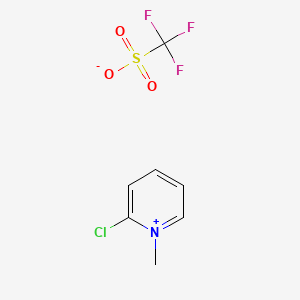
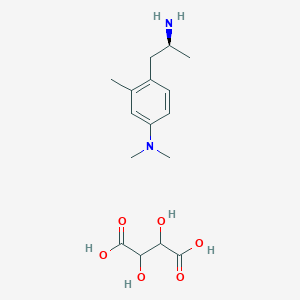


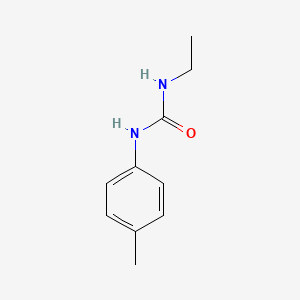
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338129.png)

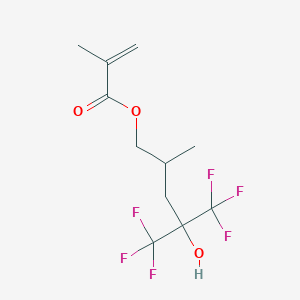

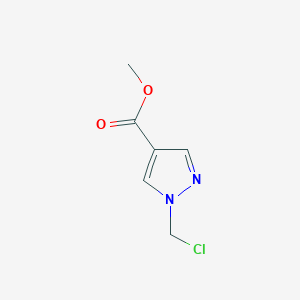

![3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B3338170.png)
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B3338173.png)
